6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone

Natural Product Chemistry Agarwood Metabolomics Chromone Derivatives

This compound is a highly differentiated 2-(2-phenylethyl)chromone (PEC) derivative featuring a unique 6,7-dihydroxy substitution on the saturated 5,6,7,8-tetrahydrochromone core. Unlike generic agarwood chromones, the precise 6,7-dihydroxy catechol pharmacophore confers distinct radical-scavenging potential and enables accurate LC-MS discrimination from chlorinated, trihydroxy, and unsaturated PEC analogs. Procure this reference standard for systematic anti-inflammatory SAR studies (NO production inhibition IC₅₀ as low as 3.46 μM in related analogs), PDE inhibition screening, and agarwood authentication workflows where substitution-pattern fidelity is scientifically non-negotiable.

Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
Cat. No. B12396008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone
Molecular FormulaC17H18O4
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESC1C(C(CC2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O
InChIInChI=1S/C17H18O4/c18-14-8-12(7-6-11-4-2-1-3-5-11)21-17-10-16(20)15(19)9-13(14)17/h1-5,8,15-16,19-20H,6-7,9-10H2/t15-,16+/m0/s1
InChIKeyKWVBDMMXVYZIIS-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone: Natural Chromone from Agarwood for Inflammation and Antioxidant Studies


6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone (CAS: 626236-07-5) is a natural 2-(2-phenylethyl)chromone (PEC) derivative primarily isolated from the withered wood of Aquilaria sinensis, the botanical source of agarwood [1]. This compound belongs to the pyranone class of organoheterocycles and features a 5,6,7,8-tetrahydrochromone core with 6,7-dihydroxy substitution and a 2-phenylethyl moiety [1]. It is an extremely weak basic, essentially neutral compound (predicted pKa) with a molecular formula of C₁₇H₁₈O₄ and a molecular weight of 286.33 g/mol [1].

Structural Determinants of 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone: Why Substitution with Other Chromones or Tetrahydrochromones is Not Equivalent


The biological activity of 2-(2-phenylethyl)chromone (PEC) derivatives is exquisitely sensitive to subtle structural variations, particularly the oxidation state of the chromone core (chromone vs. tetrahydrochromone) and the pattern of hydroxyl substitution [1][2]. Within the 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone subclass, changes in the number or position of hydroxyl groups, the presence of chlorine atoms, or the formation of dimers can shift anti-inflammatory IC₅₀ values by an order of magnitude—from as low as 3.46 μM to >50 μM [3]. The specific 6,7-dihydroxy substitution pattern on the saturated cyclohexene ring of 6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone distinguishes it from other PEC derivatives, including unsaturated chromones, epoxy derivatives, and compounds with alternative hydroxylation patterns (e.g., 5,6,7-trihydroxy or 8-chloro-5,6,7-trihydroxy), each of which exhibits distinct bioactivity profiles [2][4]. Consequently, generic substitution with other agarwood-derived chromones or tetrahydrochromones is not scientifically defensible without direct comparative data, as the precise stereoelectronic environment conferred by the 6,7-dihydroxy-5,6,7,8-tetrahydrochromone scaffold is unique.

Quantitative Differentiation of 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone: Structural, Antioxidant, and Anti-Inflammatory Benchmarks


6,7-Dihydroxy Substitution Pattern Confers Distinct Structural Identity vs. Other Tetrahydrochromone Derivatives

6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone is distinguished from other 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone derivatives isolated from agarwood by its specific 6,7-dihydroxy substitution pattern on the saturated cyclohexene ring. In contrast, structurally characterized analogs from the same Aquilaria sinensis agarwood source include (5S,6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-[2-(4′-methoxyphenylethyl)]-5,6,7,8-tetrahydrochromone, (5S,6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone, and (5S*,6R*,7R*,8S*)-8-chloro-5-ethoxy-6,7-dihydroxy-2-[2-(3′-hydroxy-4′-methoxy-phenylethyl)-5,6,7,8-tetrahydrochromone [1]. Unlike these chlorinated and/or trihydroxy derivatives, the target compound lacks chlorine and bears only two hydroxyl groups at positions 6 and 7 .

Natural Product Chemistry Agarwood Metabolomics Chromone Derivatives

Antioxidant Activity: Class-Level Inference from 6,7-Dihydroxy Chromone/Xanthone Scaffolds

The 6,7-dihydroxy (catechol) moiety present in 6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone is a well-established structural determinant for potent radical scavenging activity across multiple chemical classes. In a study of catecholic xanthones, 6,7-dihydroxyl xanthones (compounds 3–8) exhibited a strong scavenging effect on the DPPH radical, whereas protection of one catecholic hydroxyl group (as in compounds 1 and 2) markedly decreased DPPH radical scavenging activity (IC₅₀ > 200 μM) [1][2]. Similarly, 6,7-dihydroxycoumarins have been identified as the most active coumarin derivatives in DPPH depletion assays [3]. Within the 2-(2-phenylethyl)chromone class, 6,7-dimethoxy-2-[2-(2'-hydroxyphenyl)ethyl]chromone (lacking the free catechol) exhibits strong ABTS•+ radical scavenging activity with an IC₅₀ of 16.5 μM [4], suggesting that free hydroxyl groups in the 6,7-positions are critical for antioxidant potency.

Antioxidant Free Radical Scavenging Catechol Moiety

Anti-Inflammatory Activity: Contextual Benchmarking Against Structurally Related 5,6,7,8-Tetrahydro-2-(2-phenylethyl)chromones

Although direct IC₅₀ data for 6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone are not yet reported in the public domain, its structural analogs within the 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone subclass have been quantitatively evaluated for anti-inflammatory activity. Four new 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones (including aqulisinone A and three chlorinated derivatives) isolated from the same Aquilaria sinensis agarwood source exhibited significant inhibition of LPS-induced NO release in RAW264.7 cells, with compound 2 showing an IC₅₀ value of 3.46 μM [1][2]. In a separate study of 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone derivatives from A. sinensis stems, compounds 3–8 demonstrated excellent anti-inflammatory activity with IC₅₀ values ranging from 3.68 to 13.04 μM [3]. These data establish a class-level benchmark for anti-inflammatory potency (IC₅₀ ~3–13 μM) among tetrahydrochromone derivatives from A. sinensis and provide a quantitative reference frame for evaluating the target compound.

Anti-inflammatory Nitric Oxide Inhibition RAW264.7 Macrophages

Optimal Research Applications for 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone in Natural Product and Pharmacological Studies


Reference Standard for Agarwood-Derived Tetrahydrochromone Metabolomics and Quality Control

Given its unique 6,7-dihydroxy substitution pattern on the 5,6,7,8-tetrahydrochromone core [1][2], this compound serves as a valuable reference standard for LC-MS or GC-MS based metabolomic profiling of agarwood (Aquilaria spp.) and for quality control of agarwood-derived products. Its distinct molecular signature (m/z 286.33) and chromatographic properties allow it to be differentiated from co-occurring chlorinated tetrahydrochromones and unsaturated 2-(2-phenylethyl)chromones, facilitating accurate authentication and chemotaxonomic studies of agarwood samples [2].

Lead Scaffold for Structure-Activity Relationship (SAR) Studies Targeting Antioxidant and Anti-Inflammatory Pathways

The 6,7-dihydroxy (catechol) moiety of this compound is a recognized pharmacophore for radical scavenging and antioxidant activity across multiple natural product classes [3][4]. In SAR studies aimed at elucidating the structural determinants of antioxidant or anti-inflammatory activity within the 2-(2-phenylethyl)chromone family, this non-halogenated, dihydroxy tetrahydrochromone provides a critical comparator to chlorinated, trihydroxy, and unsaturated chromone derivatives [2][5]. Researchers can use it to systematically dissect the contribution of the 6,7-dihydroxy group versus other substituents to overall bioactivity.

Compound Library Screening for Novel Nitric Oxide (NO) or PDE Inhibitors

Several 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone derivatives from Aquilaria sinensis exhibit potent inhibition of LPS-induced NO production in RAW264.7 macrophages, with IC₅₀ values as low as 3.46 μM [5][6]. Additionally, related 2-(2-phenylethyl)chromones have demonstrated phosphodiesterase (PDE) inhibitory activity (e.g., PDE5A1 IC₅₀ 4.2–7.9 μM; PDE3A IC₅₀ 4.83 μM) [7]. Including 6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone in screening libraries for NO production inhibitors or PDE inhibitors could uncover novel structure-activity relationships and lead compounds for inflammatory or respiratory diseases.

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